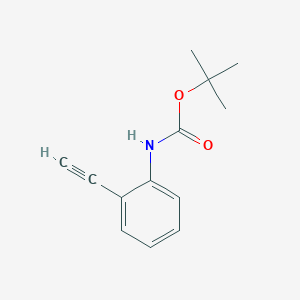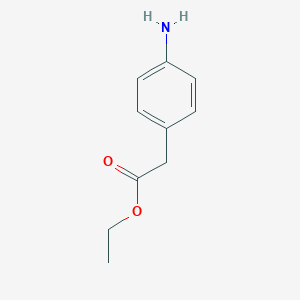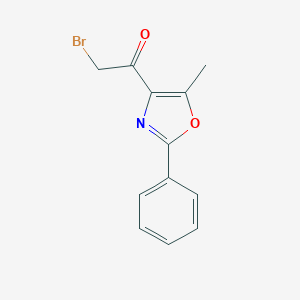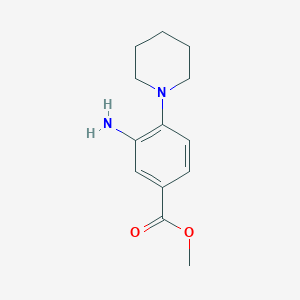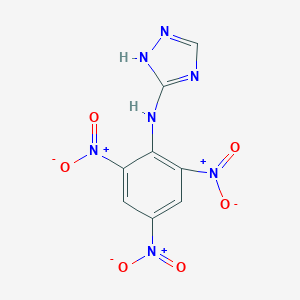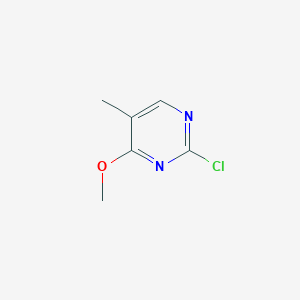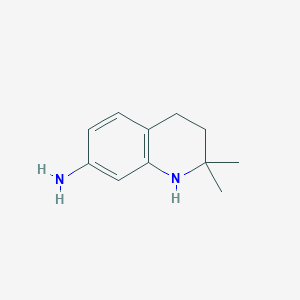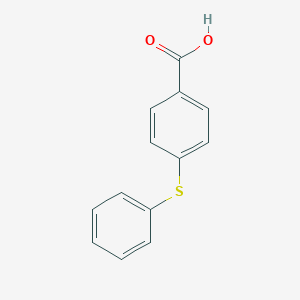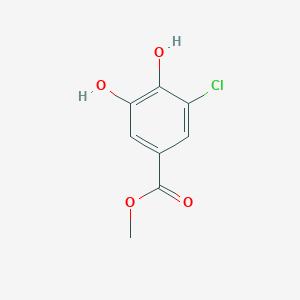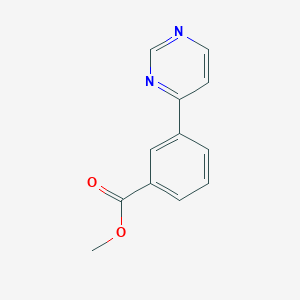
Methyl 3-(pyrimidin-4-yl)benzoate
Descripción general
Descripción
Methyl 3-(pyrimidin-4-yl)benzoate, also known as Methyl 4-(3-pyridyl)benzoate, is a chemical compound with the molecular formula C14H11N2O2. It belongs to the class of pyrimidine-based heterocyclic compounds and has been widely studied for its diverse applications in scientific research.
Mecanismo De Acción
The mechanism of action of Methyl 3-(pyrimidin-4-yl)benzoate 3-(pyrimidin-4-yl)benzoate is not fully understood, but it is believed to involve the inhibition of certain enzymes, such as DNA polymerase and RNA polymerase. This inhibition can lead to the disruption of DNA replication and transcription, resulting in the death of cancer cells. Additionally, Methyl 3-(pyrimidin-4-yl)benzoate 3-(pyrimidin-4-yl)benzoate has been shown to bind to metal ions, such as copper and zinc, and to form stable complexes that can modulate their biological activity.
Efectos Bioquímicos Y Fisiológicos
Methyl 3-(pyrimidin-4-yl)benzoate 3-(pyrimidin-4-yl)benzoate has been shown to exhibit various biochemical and physiological effects. It has been found to possess antiviral activity against several viruses, including herpes simplex virus, human cytomegalovirus, and hepatitis C virus. It has also been shown to possess anticancer activity against various cancer cell lines, including breast, lung, and colon cancer cells. Furthermore, Methyl 3-(pyrimidin-4-yl)benzoate 3-(pyrimidin-4-yl)benzoate has been shown to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methyl 3-(pyrimidin-4-yl)benzoate 3-(pyrimidin-4-yl)benzoate has several advantages for lab experiments, including its ease of synthesis, high yield, and low cost. It can be easily purified by column chromatography or recrystallization, and it is stable under normal laboratory conditions. However, Methyl 3-(pyrimidin-4-yl)benzoate 3-(pyrimidin-4-yl)benzoate has some limitations, including its low solubility in water and its potential toxicity to living organisms. Therefore, it should be handled with care and disposed of properly.
Direcciones Futuras
Methyl 3-(pyrimidin-4-yl)benzoate 3-(pyrimidin-4-yl)benzoate has several future directions for scientific research. It can be further modified to improve its pharmacological properties, such as its potency, selectivity, and bioavailability. It can also be used as a template for the design of new pyrimidine-based compounds with diverse biological activities. Furthermore, Methyl 3-(pyrimidin-4-yl)benzoate 3-(pyrimidin-4-yl)benzoate can be used in combination with other drugs or therapies to enhance their efficacy and reduce their side effects. Finally, Methyl 3-(pyrimidin-4-yl)benzoate 3-(pyrimidin-4-yl)benzoate can be used in the development of new diagnostic tools or imaging agents for various diseases.
Aplicaciones Científicas De Investigación
Methyl 3-(pyrimidin-4-yl)benzoate 3-(pyrimidin-4-yl)benzoate has been extensively studied for its diverse applications in scientific research. It has been used as a building block in the synthesis of various pyrimidine-based compounds, including antiviral, anticancer, and anti-inflammatory agents. It has also been used as a fluorescent probe for the detection of metal ions, such as copper and zinc, in biological systems. Furthermore, Methyl 3-(pyrimidin-4-yl)benzoate 3-(pyrimidin-4-yl)benzoate has been used as a ligand in coordination chemistry and as a catalyst in organic synthesis.
Propiedades
IUPAC Name |
methyl 3-pyrimidin-4-ylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O2/c1-16-12(15)10-4-2-3-9(7-10)11-5-6-13-8-14-11/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUJPGEFKXSUZTK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC(=C1)C2=NC=NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-(pyrimidin-4-yl)benzoate | |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


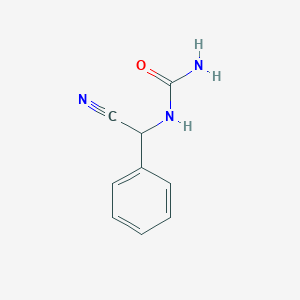
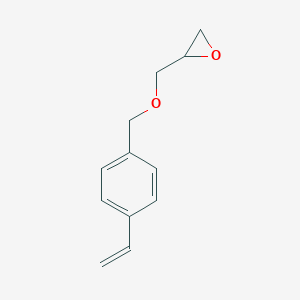
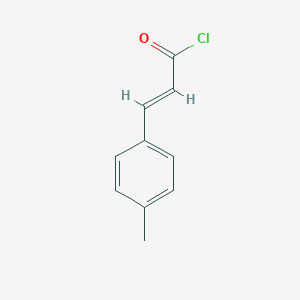
![9-Methoxy-5,6,11-trimethylpyrido[4,3-b]carbazole](/img/structure/B177326.png)
